molecular formula C9H9IO2 B2961540 2-Iodo-4,5-dimethylbenzoic acid CAS No. 35149-23-6

2-Iodo-4,5-dimethylbenzoic acid

Cat. No.: B2961540
CAS No.: 35149-23-6
M. Wt: 276.073
InChI Key: UJPYLBURWVNVJI-UHFFFAOYSA-N
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Description

2-Iodo-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are substituted with iodine and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-4,5-dimethylbenzoic acid can be synthesized from 2-Iodo-4,5-dimethylbenzaldehyde. The synthesis involves the oxidation of 2-Iodo-4,5-dimethylbenzaldehyde using reagents such as sodium chlorite, sodium dihydrogen phosphate, and hydrogen peroxide in a mixture of water and acetonitrile at a temperature of 10°C for 3 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Oxidation Reactions: Products with oxidized methyl groups, such as carboxylic acids.

    Reduction Reactions: Products with reduced carboxylic acid groups, such as alcohols.

Scientific Research Applications

2-Iodo-4,5-dimethylbenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4,5-dimethylbenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and methyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

    2-Iodobenzoic acid: Similar structure but lacks the methyl groups at positions 4 and 5.

    3-Iodobenzoic acid: Similar structure but with the iodine atom at position 3.

    2,4-Dimethylbenzoic acid: Similar structure but lacks the iodine atom.

Uniqueness: 2-Iodo-4,5-dimethylbenzoic acid is unique due to the presence of both iodine and methyl groups on the benzene ring. This combination of substituents can result in distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-iodo-4,5-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPYLBURWVNVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35149-23-6
Record name 35149-23-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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